2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by the presence of a chromene core with a 2-oxo group and a carboxylate ester linked to a 2,4-dimethylphenyl group.
Mechanism of Action
Target of Action
The primary target of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.
Mode of Action
The compound interacts with pancreatic lipase, inhibiting its activity . The interaction occurs at the active site of the enzyme, involving key amino acids such as Phe 77, Arg 256, and His 263 . This interaction results in the inhibition of the enzyme, reducing its ability to break down dietary fats.
Biochemical Pathways
The inhibition of pancreatic lipase affects the lipid metabolism pathway. Under normal conditions, pancreatic lipase breaks down dietary triglycerides into monoglycerides and free fatty acids, which can be absorbed by the intestines. When the activity of pancreatic lipase is inhibited, the breakdown of dietary fats is reduced, leading to a decrease in the absorption of dietary fats .
Result of Action
The inhibition of pancreatic lipase by this compound leads to a decrease in the breakdown and absorption of dietary fats. This could potentially lead to weight loss, making the compound a potential candidate for the treatment of obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2,4-dimethylphenol with ethyl 2-oxo-2H-chromene-3-carboxylate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming chromanols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanols and related compounds.
Substitution: Various substituted chromenes and phenyl derivatives.
Scientific Research Applications
2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Coumarin Derivatives: Compounds like coumarin-3-carboxamide analogues share structural similarities and biological activities.
Chromene Derivatives: Other 2H-chromenes with different substituents exhibit comparable properties and applications
Uniqueness: 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-7-8-15(12(2)9-11)21-17(19)14-10-13-5-3-4-6-16(13)22-18(14)20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTZQYJYQHSZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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